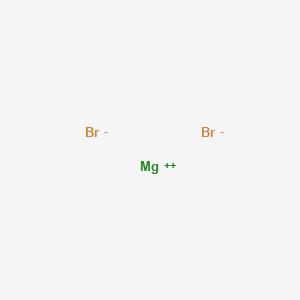
Magnesium bromide
Overview
Description
Magnesium bromide is a useful research compound. Its molecular formula is MgBr2 and its molecular weight is 184.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Industry
Sedative and Anticonvulsant Properties
Magnesium bromide has historically been used in the pharmaceutical sector for its sedative effects. It acts on the central nervous system to reduce neural activity, making it beneficial in managing conditions such as seizures and anxiety .
Active Ingredient in Medicinal Formulations
In certain pharmaceutical formulations, this compound serves as a source of magnesium and bromide ions, which are essential for various biochemical functions .
Case Study: Neurological Treatments
Recent studies have investigated the use of this compound in treating neurological disorders. Research indicates that magnesium ions play a crucial role in neurotransmission and could potentially aid in treating conditions like epilepsy .
Chemical Synthesis
Catalyst in Organic Reactions
This compound is widely utilized as a catalyst in Grignard reactions, which are fundamental in organic chemistry for forming carbon-carbon bonds. This application is crucial for synthesizing various organic compounds, including pharmaceuticals .
Precursor for Bromine Compounds
The compound is also employed in synthesizing bromine-containing organic and inorganic compounds necessary for pharmaceuticals and agrochemicals .
Case Study: Sustainable Grignard Reagents
A notable study from Hokkaido University demonstrated a sustainable method for producing Grignard reagents using this compound with minimal organic solvents through mechanochemical techniques. This innovation reduces the environmental impact associated with traditional methods .
Flame Retardant Applications
Use in the Polymer Industry
This compound is incorporated into plastics, coatings, and textiles as a flame retardant due to its thermal stability and effectiveness in reducing flammability. This application enhances safety standards in manufacturing processes .
Construction Materials
In construction, this compound is added to paints and insulation materials to improve fire resistance, aligning with stringent fire safety regulations .
Laboratory Reagent
Analytical Chemistry Applications
In laboratories, this compound is frequently used to prepare solutions and conduct titrations. It serves as a buffering agent to maintain pH levels during chemical reactions .
Water Treatment
Desalination Processes
This compound finds applications in water desalination systems, particularly those utilizing reverse osmosis membranes. It helps prevent fouling and scaling, thus improving the efficiency of industrial water treatment systems .
Research and Development
Material Science
Research into this compound includes its role in developing advanced materials such as magnesium-based alloys. These materials exhibit desirable properties for various industrial applications .
Biomedical Research
This compound solutions are utilized in biomedical research to explore magnesium's role in cellular processes, indicating its potential therapeutic applications .
Summary of Applications
| Application Area | Specific Uses | Case Studies/Examples |
|---|---|---|
| Pharmaceuticals | Sedative/Anticonvulsant | Treatment of neurological disorders |
| Chemical Synthesis | Catalyst for Grignard reactions | Sustainable methods using mechanochemical techniques |
| Flame Retardants | Additive in polymers and construction materials | Enhanced safety standards in manufacturing |
| Laboratory Reagent | Buffering agent, analytical chemistry | Preparation of solutions and titrations |
| Water Treatment | Desalination processes | Improved efficiency in industrial water treatment |
| Research & Development | Advanced material development | Studies on magnesium's cellular roles |
Chemical Reactions Analysis
Lewis Acid Catalysis
MgBr₂ acts as a Lewis acid in organic reactions by coordinating to electron-rich substrates:
-
Aldol Reactions : Facilitates enolate formation by polarizing carbonyl groups, enhancing nucleophilic attack .
-
Diels-Alder Reactions : Accelerates cycloadditions by stabilizing transition states through coordination to dienophiles .
Mechanistic Insight :
Coordination lowers the energy barrier for nucleophilic addition .
Role in Grignard Reagent Formation
MgBr₂ is integral to Grignard reagent (RMgX) chemistry:
-
Formation :
MgBr₂ etherate (MgBr₂(OEt₂)) stabilizes the reagent via ligand exchange, enhancing reactivity .
-
Mechanism :
Key Reaction : Reduction of carbonyl compounds (e.g., benzophenone to benzhydrol):
Deuterium-labeling studies confirm β-hydrogen transfer from the Grignard reagent .
Redox Reactions
MgBr₂ participates in redox processes:
-
Chlorination :
-
Flame Retardancy : Releases HBr upon heating, which quenches free radicals in combustion .
Thermochemical Data
| Property | Value | Source |
|---|---|---|
| ΔfH° (gas) | -302.92 kJ/mol | |
| S° (gas) | 301.03 J/mol·K | |
| Melting Point | 711°C (anhydrous) |
Properties
Molecular Formula |
MgBr2 Br2Mg |
|---|---|
Molecular Weight |
184.11 g/mol |
IUPAC Name |
magnesium;dibromide |
InChI |
InChI=1S/2BrH.Mg/h2*1H;/q;;+2/p-2 |
InChI Key |
OTCKOJUMXQWKQG-UHFFFAOYSA-L |
Canonical SMILES |
[Mg+2].[Br-].[Br-] |
physical_description |
Hexahydrate: Colorless or white solid; Highly deliquescent; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













